Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C15H22Cl2N4O2 . It has a molecular weight of 361.27 . The compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C15H22Cl2N4O2 . It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.30±0.1 g/cm3 and a predicted boiling point of 473.1±45.0 °C . Unfortunately, the melting point and flash point are not available .Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
Research has explored the structure-activity relationships of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), highlighting the importance of the pyrimidine moiety and the potential of H4R antagonists in anti-inflammatory and antinociceptive applications. This study emphasizes the role of tert-butyl and pyrimidine modifications in enhancing the compound's potency and efficacy in vitro and in animal models for pain and inflammation management (Altenbach et al., 2008).
Deoxycytidine Kinase Inhibitors
A practical synthesis route for a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors was developed, utilizing 2,4-dichloro-5-fluoropyrimidine. This synthesis process highlights the compound's role in the development of new dCK inhibitors, showcasing its significance in medicinal chemistry and drug development (Zhang et al., 2009).
MAP Kinase Inhibitor Synthesis
A novel synthesis method for a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis, was developed. The process involves a chemoselective Grignard addition, demonstrating the compound's utility in synthesizing inhibitors for chronic inflammatory conditions (Chung et al., 2006).
SK1 Channel Activation
The compound was identified as a selective activator of the SK1 subtype of human small-conductance Ca2+-activated K+ channels. This research presents the compound as a pioneering SK1-selective modulator, showing promise in the development of therapeutic agents targeting SK channels (Hougaard et al., 2009).
Photocatalyzed Amination
A photocatalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, establishing a new cascade pathway for assembling 3-aminochromones. This study underscores the compound's role in photocatalyzed protocols and its application in synthesizing diverse amino pyrimidines (Wang et al., 2022).
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N4O2/c1-15(2,3)23-14(22)19-11-4-6-21(7-5-11)9-10-8-18-13(17)20-12(10)16/h8,11H,4-7,9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRLCADUPFNDJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.